molecular formula C48H69N13O14S2 B14768437 H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H

H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H

Cat. No.: B14768437
M. Wt: 1116.3 g/mol
InChI Key: NKWAIKZITYLOMT-XLFAABATSA-N
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Description

The compound H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, lysine, and glycine, which are all amino acids that play crucial roles in protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides, including H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H , is typically carried out using solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the specific substitution reaction.

Major Products Formed

    Disulfide Bonds: Formed through oxidation of cysteine residues.

    Free Thiols: Result from the reduction of disulfide bonds.

Mechanism of Action

The mechanism of action of peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H

Properties

Molecular Formula

C48H69N13O14S2

Molecular Weight

1116.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30?,31?,32-,33-,34?,35-;/m0./s1

InChI Key

NKWAIKZITYLOMT-XLFAABATSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

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